molecular formula C17H15FN4OS B2979036 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide CAS No. 338962-49-5

4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide

Cat. No.: B2979036
CAS No.: 338962-49-5
M. Wt: 342.39
InChI Key: FRQXRJLATDPWOV-UHFFFAOYSA-N
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Description

4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 4 and 5 with a phenyl group and a methylsulfanyl moiety, respectively. The benzenecarboxamide group at the N3 position introduces a fluorine atom at the para position of the benzene ring.

Properties

IUPAC Name

4-fluoro-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-24-17-21-20-15(22(17)14-5-3-2-4-6-14)11-19-16(23)12-7-9-13(18)10-8-12/h2-10H,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQXRJLATDPWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with readily available chemicals such as fluorobenzene, 1,2,4-triazole derivatives, and methyl sulfide.

  • Reaction Steps

    • Fluorination: : Introduction of the fluorine atom onto the benzene ring.

    • Triazole Formation: : Cyclization reactions to form the 1,2,4-triazole ring.

    • Amidation: : Coupling of the triazole moiety with benzenecarboxylic acid to form the final compound.

Industrial Production Methods

In an industrial setting, large-scale synthesis of 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide would involve optimization of reaction conditions to ensure high yield and purity. This often includes:

  • Catalysis: : Use of catalysts to accelerate the reaction rates.

  • Controlled Conditions: : Maintaining specific temperatures and pressures to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.

  • Reduction: : The carbonyl group in the benzenecarboxamide can be reduced to an alcohol.

  • Substitution: : The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.

  • Reducing Agents: : Lithium aluminum hydride for reduction processes.

  • Substitution Reagents: : Nucleophiles such as amines or thiols for substitution reactions.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones from the methylsulfanyl group.

  • Reduction: : Conversion of the carbonyl group to an alcohol.

  • Substitution: : Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide has been explored for various applications:

  • Chemistry: : Used as a building block in organic synthesis for the development of more complex molecules.

  • Biology: : Studied for its potential biochemical interactions and effects on biological systems.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the synthesis of specialty chemicals and as a potential lead compound for drug development.

Mechanism of Action

The mechanism by which 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways: : Modulating biochemical pathways, potentially affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

Substituents on the 1,2,4-Triazole Core

The triazole ring’s substituents significantly influence physicochemical and biological properties.

Compound Name Position 4 Substituent Position 5 Substituent Key Findings
Target Compound Phenyl Methylsulfanyl (SCH₃) Enhanced lipophilicity due to methylsulfanyl; phenyl stabilizes π-π interactions .
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Phenyl 4-(Methylsulfanyl)benzyl Bulkier substituent at position 5 reduces solubility but improves bioactivity.
4-({5-[(4-Chlorophenyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amines Phenyl 4-Chlorophenylsulfanyl (S-C₆H₄Cl) Chlorine enhances electronic effects, increasing reactivity in nucleophilic substitutions.
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide 4-Methylphenyl 4-Chlorophenylsulfanyl Methyl group at position 4 improves metabolic stability.

Analysis : The methylsulfanyl group in the target compound offers moderate steric bulk and electron-donating properties compared to bulkier arylthio groups (e.g., 4-chlorophenylsulfanyl). This may enhance membrane permeability while maintaining moderate reactivity .

Functional Groups in the Amide/Sulfonamide Moiety

The carboxamide group in the target compound differs from sulfonamide derivatives, affecting solubility and target binding.

Compound Name Functional Group Substituent on Benzene Ring Key Findings
Target Compound Benzenecarboxamide 4-Fluoro Fluorine increases electronegativity, enhancing hydrogen-bonding potential.
4-fluoro-N-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide Benzenesulfonamide 4-Fluoro, 3-Fluorobenzyl Sulfonamide group improves solubility but reduces cellular uptake.
N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE Benzenesulfonamide 4-Chloro, 4-Fluorobenzyl Chlorine and fluorine synergize for enhanced enzyme inhibition.

The 4-fluoro substituent in the target compound may mimic bioisosteres found in bioactive molecules, such as tyrosine kinase inhibitors .

Sulfanyl Group Modifications

Variations in the sulfanyl (S–R) group at position 5 influence electronic and steric properties.

Compound Name Sulfanyl Group (R) Key Findings
Target Compound Methyl (SCH₃) Low steric hindrance; moderate electron-donating capacity.
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs Bromophenyl (S-C₆H₄Br) Bromine increases molecular weight and halogen bonding potential.
N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-tert-Butylphenyl Bulky tert-butyl group enhances hydrophobic interactions.

Analysis : Methylsulfanyl in the target compound balances hydrophobicity and reactivity. Bulkier groups (e.g., tert-butylphenyl) may improve binding to hydrophobic enzyme pockets but reduce solubility .

Biological Activity

4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide (CAS: 338962-49-5) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C17H15FN4OS
  • Molar Mass : 342.39 g/mol
  • Structural Characteristics : The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Synthesis

The synthesis of this compound involves the reaction of various precursors to introduce the triazole moiety and the fluorobenzene group. The detailed synthetic pathway often includes steps such as nucleophilic substitutions and cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been conducted to evaluate its effectiveness against various cancer cell lines:

Cell LineType of CancerIC50 (µM)
K562Chronic Myelogenous Leukemia2.27
HL-60Promyelocytic Leukemia1.42
MCF-7Breast AdenocarcinomaTBD
HeLaCervical CarcinomaTBD
HepG2Liver CancerTBD
A549Lung CarcinomaTBD

The compound exhibited significant anti-proliferative activity across these cell lines, with particularly potent effects noted in K562 and HL-60 cells .

The proposed mechanism involves the inhibition of specific kinase pathways that are critical for cancer cell proliferation. For instance, the compound has shown inhibitory activity against Bcr-Abl1 kinase, a target commonly associated with chronic myeloid leukemia treatments .

Case Studies

  • Study on Antiproliferative Effects :
    A study published in PMC8657793 explored various derivatives of benzamide compounds, including our target compound. It demonstrated that modifications to the triazole structure could enhance selectivity and potency against specific cancer types .
  • Kinase Inhibition Assays :
    In another investigation, compounds similar to 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide were tested for their ability to inhibit kinases involved in cancer progression. Results indicated that structural variations significantly influenced inhibitory potency .

Discussion

The biological activity of 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide suggests it may serve as a lead compound for further development in anticancer therapies. Its structure allows for modifications that could enhance its efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Start with the condensation of 4-fluoroaniline with methyl isocyanide to form the carboximidoyl chloride intermediate. Use dichloromethane (DCM) as the solvent under nitrogen atmosphere to prevent oxidation .

  • Step 2 : React the intermediate with sodium azide to form the triazole core. Optimize reaction time (typically 12–24 hours) and temperature (60–80°C) to maximize yield .

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

    • Key Data :
ParameterOptimal ConditionYield/Purity
Reaction Time18 hours75–80%
Column ChromatographyEthyl acetate:hexane (3:7)92%
Recrystallization SolventEthanol98%

Q. How can the crystal structure of this compound be determined, and what software is recommended?

  • Methodological Answer :

  • Crystallization : Use slow evaporation from a saturated DCM/ethanol solution at 4°C to obtain single crystals .
  • X-ray Diffraction (XRD) : Collect data on a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine the structure using SHELXL (for small-molecule refinement) and validate with SHELXPRO for intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • Deposition : Submit crystallographic data to the Cambridge Crystallographic Data Centre (CCDC) for public access .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Geometry Optimization : Use Gaussian 09 with B3LYP/6-31G(d,p) basis set to optimize the molecular structure. Compare bond lengths/angles with XRD data to validate accuracy .

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. A smaller gap (<4 eV) suggests higher electrophilicity, useful for designing derivatives for biological activity .

  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions using Multiwfn software. Correlate with experimental reactivity in substitution reactions .

    • Key Computational Findings :
PropertyValueSignificance
HOMO-LUMO Gap3.8 eVHigh reactivity
Dipole Moment5.2 DebyePolarizable in solvents

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

  • Methodological Answer :

  • Multi-Technique Validation :

NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm connectivity. For example, the methylsulfanyl group (-SMe) shows a singlet at δ 2.4 ppm in 1^1H NMR .

IR : Validate carbonyl (C=O) stretch at ~1680 cm1^{-1} and triazole ring vibrations at 1500–1600 cm1^{-1}. Discrepancies may arise from tautomerism; use temperature-dependent IR to detect dynamic equilibria .

  • Theoretical Support : Compare experimental IR frequencies with DFT-calculated spectra (scaling factor: 0.961) to identify misassignments .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at the triazole or benzene rings. For example, replace the methylsulfanyl group with a sulfonic acid to enhance aqueous solubility .
  • Co-Crystallization : Use co-formers like succinic acid to improve dissolution rates. Screen solvents (e.g., acetone/water) via slurry experiments .
  • In Silico Screening : Predict logP and solubility via SwissADME. Aim for logP <3 to ensure membrane permeability .

Data Contradiction Analysis

Q. How to address conflicting biological activity results across studies?

  • Methodological Answer :

  • Standardize Assays : Use the same cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., cisplatin) to minimize variability .
  • Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points. Calculate IC50_{50} values using GraphPad Prism (nonlinear regression) .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) to identify substituent-dependent trends .

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